Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Description
Classification and Significance of Dihydropyridones in Heterocyclic Chemistry
Dihydropyridones represent a fundamental class of six-membered nitrogen-containing heterocyclic compounds that occupy a central position in modern medicinal chemistry and organic synthesis. These compounds are characterized by their partially saturated pyridine ring system containing a ketone functionality, which confers unique chemical reactivity and biological activity profiles. Within the broader classification of nitrogen heterocycles, dihydropyridones belong to the family of pyridinones, which are distinguished by the presence of both nitrogen and oxygen heteroatoms within the six-membered ring structure.
The significance of dihydropyridones in heterocyclic chemistry stems from their exceptional versatility as synthetic scaffolds and their prevalence in biologically active compounds. These molecules serve as important building blocks for the construction of more complex heterocyclic systems and demonstrate remarkable pharmacological properties across diverse therapeutic areas. The structural framework of dihydropyridones allows for extensive substitution patterns, enabling chemists to fine-tune molecular properties for specific applications. This adaptability has made them indispensable tools in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs.
Contemporary research has revealed that dihydropyridone derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant properties. The molecular basis for these diverse activities lies in the unique electronic properties of the dihydropyridone core, which can function simultaneously as hydrogen bond donors and acceptors. This dual functionality enables these compounds to interact effectively with various biological targets, making them privileged structures in pharmaceutical research.
The classification of dihydropyridones within heterocyclic chemistry also encompasses their relationship to other important chemical families. These compounds are closely related to both pyridine and pyridone derivatives, sharing structural similarities while maintaining distinct chemical and biological properties. The reduction state of the pyridine ring and the presence of the ketone functionality create a unique chemical environment that distinguishes dihydropyridones from their fully aromatic counterparts.
Historical Development of 2(1H)-Pyridone Derivatives
The historical development of 2(1H)-pyridone derivatives traces back to the nineteenth century, marking a significant milestone in the evolution of heterocyclic chemistry and natural product research. The earliest recorded isolation of pyridone-containing compounds occurred in 1864 when Tuson isolated ricinine from castor beans, identifying it as a poisonous crystalline substance with unique structural features. This initial discovery laid the foundation for subsequent investigations into pyridone alkaloids and their synthetic analogues.
The structural elucidation of early pyridone compounds proved challenging with the analytical techniques available in the late nineteenth and early twentieth centuries. The complete structural characterization of ricinine was not accomplished until 1904, when researchers proposed the characteristic 2-pyridone core structure. This achievement represented a crucial advancement in understanding the fundamental architecture of pyridone-based natural products and provided the conceptual framework for future synthetic endeavors.
The middle decades of the twentieth century witnessed significant expansion in pyridone chemistry with the isolation of additional natural products containing this heterocyclic core. Notable discoveries included the identification of tenellin and bassianin from insect pathogenic fungi Beauveria bassiana and Beauveria tenella in 1968. The structural features of these fungal biochromes were successfully characterized in 1974, revealing complex pyridone-based architectures that demonstrated the structural diversity possible within this chemical family.
Concurrent developments during this period included the isolation of flavipucine in 1968, funiculosin in 1969, and ilicicolin H in 1971. Each of these discoveries contributed to the growing understanding of pyridone structural diversity and biological significance. The identification of the antibiotic kirromycin as a representative of the elfamycin family further emphasized the therapeutic potential of pyridone-containing compounds.
The synthetic development of 2(1H)-pyridone derivatives gained momentum through the establishment of reliable synthetic methodologies. Classical approaches such as the Guareschi-Thorpe condensation, which involves the reaction of cyanoacetamide with 1,3-diketones, provided access to substituted 2-pyridones. The development of cyclization reactions and exchange reactions with ammonia expanded the synthetic toolkit available to researchers working in this area.
Modern synthetic chemistry has witnessed remarkable advances in the preparation of 2(1H)-pyridone derivatives through transition metal-catalyzed methodologies. These contemporary approaches have enabled the construction of complex pyridone scaffolds with high selectivity and efficiency, facilitating access to previously challenging substitution patterns and stereochemical arrangements.
Nomenclature and Structural Classification Systems
The nomenclature and structural classification of 2(1H)-pyridone derivatives, including methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The systematic naming convention reflects both the core heterocyclic structure and the specific substitution pattern present in each derivative.
The fundamental structural unit of these compounds is the 2(1H)-pyridinone ring system, which consists of a six-membered ring containing one nitrogen atom and one ketone functionality at the 2-position. This core structure can exist in tautomeric equilibrium with its 2-hydroxypyridine form, with the predominant tautomer depending on the physical conditions and solvent environment. In polar solvents, the pyridinone form predominates, while nonpolar environments favor the hydroxypyridine tautomer.
For this compound, the systematic nomenclature reflects several key structural features. The molecular formula C₈H₈BrNO₃ indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The compound contains a 4-bromo substitution on the dihydropyridine ring, an oxo group at the 2-position, and an acetate ester moiety attached to the nitrogen atom.
The structural classification of this compound places it within multiple overlapping categories of heterocyclic chemistry. Primarily, it belongs to the family of 2-oxo-1,2-dihydropyridines, which are characterized by the presence of a ketone functionality at the 2-position of a partially saturated pyridine ring. The brominated nature of the compound classifies it as a halogenated heterocycle, while the acetate ester functionality categorizes it as an ester derivative of dihydropyridone.
Alternative nomenclature systems may refer to this compound using different naming conventions depending on the specific application or research context. The compound may be described as a 2-pyridone derivative when emphasizing the lactam character of the heterocyclic core, or as a dihydropyridine derivative when focusing on the relationship to the parent pyridine ring system.
The three-dimensional structural classification considers the conformation and stereochemical features of the molecule. The dihydropyridine ring adopts a slightly puckered conformation due to the sp³ hybridization of the carbon atoms adjacent to the nitrogen. The acetate side chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on the local environment and intermolecular interactions.
Chemical database classification systems assign specific identifiers to facilitate compound registration and retrieval. The compound receives unique Chemical Abstracts Service registry numbers, InChI identifiers, and Simplified Molecular Input Line Entry System strings that encode the complete structural information in standardized formats. These identifiers enable unambiguous identification across different chemical databases and literature sources.
Position of this compound in Chemical Taxonomy
The chemical taxonomy of this compound reflects its position within multiple hierarchical classification systems that organize chemical knowledge based on structural, functional, and pharmacological criteria. At the highest taxonomic level, this compound belongs to the domain of organic compounds, specifically within the realm of heterocyclic chemistry where nitrogen-containing ring systems predominate.
Within the broader classification of nitrogen heterocycles, this compound occupies a specific position among six-membered monoaza compounds. This taxonomic placement reflects the presence of a single nitrogen atom within a six-membered ring structure, distinguishing it from polyaza heterocycles and five-membered nitrogen-containing systems. The compound shares this classification with approximately 14% of nitrogen heterocyclic drugs approved by regulatory agencies, indicating its membership in a pharmaceutically relevant chemical class.
The functional group taxonomy places this compound within the intersection of several important chemical families. The presence of the ketone functionality at the 2-position classifies it as a member of the lactam family, specifically within the subset of six-membered lactams known as pyridinones. Simultaneously, the ester functionality contributed by the acetate moiety places it within the broader category of carboxylic acid derivatives, specifically aliphatic esters.
From a substitution pattern perspective, the compound belongs to the class of polysubstituted heterocycles, containing both halogen and ester substituents. The 4-bromo substitution pattern represents a specific regioisomeric class within brominated pyridine derivatives, while the nitrogen-linked acetate group defines a particular substitution type that influences both chemical reactivity and biological activity profiles.
The oxidation state taxonomy categorizes this compound as a partially reduced pyridine derivative, distinguishing it from both fully aromatic pyridines and fully saturated piperidine derivatives. This intermediate oxidation state confers unique chemical properties that bridge the characteristics of aromatic and aliphatic nitrogen heterocycles, enabling participation in both electrophilic and nucleophilic chemical transformations.
Pharmaceutical taxonomy systems recognize this compound as a potential member of the dihydropyridine class of compounds, which have established therapeutic significance as calcium channel blockers and vasodilatory agents. However, the specific substitution pattern and structural modifications distinguish it from clinically established dihydropyridine drugs, positioning it as a synthetic intermediate or research tool rather than a direct therapeutic agent.
The biosynthetic taxonomy considers the relationship of this compound to naturally occurring pyridone alkaloids and related natural products. While not naturally occurring itself, the structural framework of this compound shares fundamental features with pyridone-containing natural products isolated from various biological sources, including plant alkaloids and fungal metabolites.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGCGTQFNGFSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dihydropyridinone Core
Method:
The core heterocycle is synthesized via a condensation reaction involving 3-bromo-2-oxo-1,2-dihydropyridine derivatives with suitable active methylene compounds, such as ethyl acetoacetate or methyl acetoacetate, under basic or acidic conditions.
- Reflux in ethanol or acetic acid
- Presence of catalysts like ammonium acetate or piperidine
- Temperature range: 80–120°C
3-bromo-2-oxo-1,2-dihydropyridine + methyl acetoacetate → dihydropyridinone intermediate
This step is crucial for establishing the heterocyclic framework with the bromine substituent already incorporated.
Bromination at the 4-Position
Method:
Selective bromination is achieved by treating the dihydropyridinone with N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic substitution conditions.
- Solvent: Carbon tetrachloride or dichloromethane
- Initiator: AIBN or benzoyl peroxide
- Temperature: 0–25°C to prevent polybromination
Dihydropyridinone + NBS → 4-bromo-dihydropyridinone
Control over reaction temperature and stoichiometry is essential to achieve mono-bromination.
Esterification at the 2-Position
Method:
The final step involves esterification of the 2-position with methyl acetate, typically through nucleophilic substitution or transesterification.
- Direct esterification using methyl acetate in the presence of a base such as potassium carbonate
- Alternatively, activation of the 2-position via halogenation followed by nucleophilic substitution with methyl acetate
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50–80°C
- Catalyst: Potassium carbonate or sodium hydride
4-bromo-dihydropyridinone + methyl acetate + base → methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Data Table Summarizing Preparation Methods
Research Findings and Optimization Insights
Recent studies emphasize the importance of regioselectivity and reaction control to maximize yield and minimize by-products. For instance, the use of radical initiators during bromination ensures selective substitution at the 4-position, while solvent choice influences the esterification efficiency.
Furthermore, modifications such as using different methyl esters or alternative halogenating agents can fine-tune the synthesis, as demonstrated in medicinal chemistry research where structural variations impact biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Products where the bromine atom is replaced by another functional group.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives or other oxidized forms.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural similarity to known bioactive compounds allows researchers to explore its effects on various biological targets.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance antibacterial activity against specific pathogens. This compound has been synthesized and tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in preliminary assays.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Reacting appropriate aldehydes or ketones with amines under acidic conditions.
- Bromination Reactions : Selective bromination of precursors to introduce the bromo group at the desired position.
Potential Therapeutic Uses
The compound's structural features suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Case Study: Neuroprotective Effects
Research into related dihydropyridine compounds has revealed neuroprotective properties. This compound is currently under investigation for its effects on neuronal cell lines exposed to oxidative stress, aiming to determine its ability to mitigate cell death and promote survival.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction with acetylated amine | 85 |
| Bromination | Selective bromination using NBS | 75 |
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functional group can participate in various biochemical interactions, potentially leading to inhibitory effects on certain enzymes or pathways .
Comparison with Similar Compounds
Substitution Patterns and Molecular Features
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Differences and Implications
Substituent Position: The 4-bromo substituent in the target compound may confer distinct electronic effects compared to 3-amino (electron-donating) or 5-/6-bromo (electron-withdrawing) analogs. Bromine at position 4 could influence regioselectivity in further reactions, such as cross-coupling or nucleophilic substitution . 3-Amino derivatives (e.g., Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate) are more reactive toward electrophiles due to the amino group’s nucleophilicity .
Ester Group Variation :
- Ethyl esters (e.g., Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate) generally exhibit higher lipophilicity than methyl esters, which may impact solubility and bioavailability in drug design .
Synthetic Utility: Brominated analogs (4-, 5-, or 6-bromo) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . The 3-amino derivative could serve as a precursor for amide bond formation or heterocyclic ring expansion .
Research Findings and Limitations
- Application Data: Applications remain speculative; compounds like Methyl 6-bromo-1,2-dihydro-2-oxo-4-pyridineacetate are explicitly noted to lack application data .
Biological Activity
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS Number: 1629672-68-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial activity, mechanisms of action, and structural characteristics.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.8 μg/mL, demonstrating potent activity against Mtb .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| BOK-2 | 1.8 | Mycobacterium tuberculosis |
| BOK-3 | 2.4 | Mycobacterium tuberculosis |
| BOP-1 | 5.9 | Mycobacterium tuberculosis |
| BOK-5 | 11.6 | Mycobacterium tuberculosis |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes critical for bacterial survival. For example, studies on similar compounds have revealed their role in inhibiting the DprE1 enzyme, which is essential for the cell wall synthesis in Mtb . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the dihydropyridine ring can lead to significant changes in potency and selectivity against target pathogens. For instance, the introduction of halogen atoms or functional groups has been shown to enhance antimicrobial activity .
Table 2: Structural Modifications and Their Effects on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of amide group | Increased potency |
| Halogen substitution | Enhanced binding affinity |
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that this compound and its derivatives exhibit promising in vitro activity against several bacterial strains. The results indicate that these compounds can effectively disrupt bacterial growth at relatively low concentrations .
- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins. For example, computational analyses have revealed that certain conformations adopted by these molecules significantly influence their binding affinity and inhibitory potential against DprE1 .
- Clinical Relevance : The potential application of these compounds in treating drug-resistant infections is noteworthy. Given the rising incidence of antibiotic resistance, compounds like this compound could play a vital role in developing new therapeutic strategies .
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 4-bromo-2-pyridone with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Key parameters for optimization include:
- Reagent stoichiometry: A 1.2:1 molar ratio of methyl bromoacetate to pyridone ensures complete alkylation .
- Reaction time: Extended stirring (12–24 hours) at room temperature improves yield, as seen in analogous syntheses of dihydropyridine derivatives .
- Purification: Flash chromatography (e.g., 9:1 DCM/MeOH) or recrystallization from DMF/ethanol (1:2) enhances purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic data confirm the target structure?
Methodological Answer:
- H/C NMR: Key signals include the methyl ester ( ppm for H; ppm for C) and the dihydropyridinone ring protons ( ppm for H). The 4-bromo substituent induces deshielding in adjacent carbons ( ppm for C) .
- HRMS: A molecular ion peak at m/z 260.9738 [M+Na] confirms the molecular formula .
- IR: Stretching frequencies for ester C=O () and pyridinone C=O () validate functional groups .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer: SHELXL is used for small-molecule crystallographic refinement. Key steps include:
- Data integration: Use SHELXC to process diffraction data, ensuring proper handling of high-resolution () or twinned crystals .
- Hydrogen placement: SHELXL automatically positions hydrogen atoms using riding models but requires manual adjustment for disordered regions .
- Challenges: The bromine atom’s high electron density may cause absorption errors. Apply empirical absorption corrections (e.g., SADABS) and validate with R-factor convergence () .
Q. How can mechanistic insights into alkylation reactions inform derivative synthesis?
Methodological Answer: The alkylation of 4-bromo-2-pyridone with methyl bromoacetate likely proceeds via an mechanism. To confirm:
- Kinetic studies: Monitor reaction progress under varying temperatures (25–80°C). A linear Arrhenius plot supports a single-step mechanism .
- Isotopic labeling: Use O-labeled pyridone to track oxygen migration. Retention of the label in the product excludes tautomerization .
- Solvent effects: Higher yields in DMF vs. acetonitrile suggest stabilization of the transition state by polar aprotic solvents .
Q. How can researchers resolve contradictions in 1^11H NMR data between synthetic batches?
Methodological Answer: Discrepancies in chemical shifts often arise from:
- Tautomerism: The dihydropyridinone ring may exist as keto-enol tautomers. Use deuterated DMSO to lock the keto form and reduce signal splitting .
- Solvent effects: Compare spectra in CDCl vs. DMSO-. For example, ester methyl protons shift upfield by ppm in DMSO due to hydrogen bonding .
- Impurity analysis: Employ 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts like unreacted pyridone .
Q. What strategies are effective for designing bioactive analogs of this compound?
Methodological Answer:
- Scaffold modification: Introduce electron-withdrawing groups (e.g., -CN) at the 3-position to enhance electrophilicity for nucleophilic attack in biological targets .
- Bioisosteric replacement: Substitute the bromine with -CF to maintain steric bulk while improving metabolic stability .
- SAR studies: Test analogs in vitro for cytotoxicity (e.g., MTT assay) and correlate substituent effects with IC values. For example, 4-aryl substitutions in pyridinones show enhanced anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
